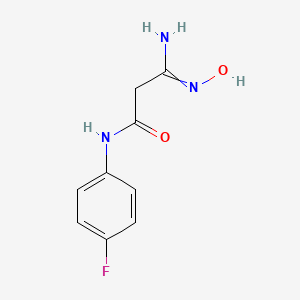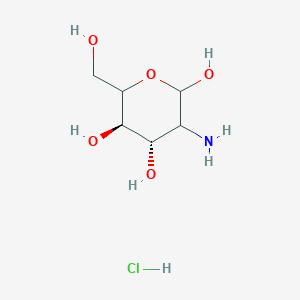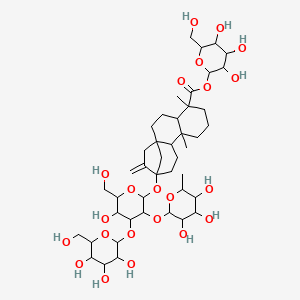![molecular formula C17H19N3O2 B8056697 4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol](/img/structure/B8056697.png)
4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenylpiperazine moiety linked to a benzene ring with hydroxyl groups at positions 1 and 3, and an iminomethyl group at position 4.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-phenylpiperazine and 4-formylbenzene-1,3-diol as starting materials.
Reaction Steps: The reaction involves the formation of an imine bond through the condensation of the aldehyde group of 4-formylbenzene-1,3-diol with the amine group of 4-phenylpiperazine.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions, and may require a catalyst like acetic acid to facilitate the imine formation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The phenylpiperazine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of a secondary amine.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer's disease and other neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The phenylpiperazine moiety can interact with various receptors and enzymes, influencing biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, oxidative stress, and neurotransmission.
Comparaison Avec Des Composés Similaires
4-Phenylpiperazine: A simpler analog without the benzene-1,3-diol moiety.
4-[(4-Phenylpiperazin-1-yl)methyl]benzene-1,3-diol: A structural isomer with a methylene group instead of the iminomethyl group.
4-[(4-Phenylpiperazin-1-yl)carbonyl]benzene-1,3-diol: A compound with a carbonyl group instead of the iminomethyl group.
Uniqueness: The presence of the iminomethyl group in 4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol provides unique chemical and biological properties compared to its analogs, making it a valuable compound for research and application.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-7-6-14(17(22)12-16)13-18-20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12-13,21-22H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMXWXLJJAEYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B8056656.png)
![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8056658.png)
![1,4-bis[(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine](/img/structure/B8056663.png)

![Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B8056670.png)




